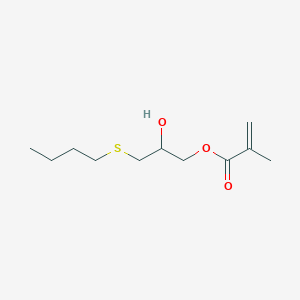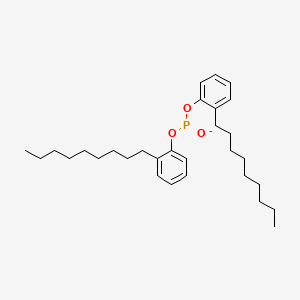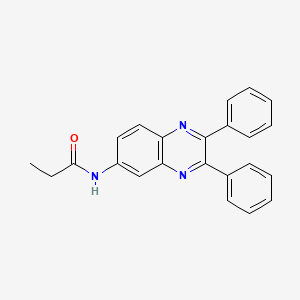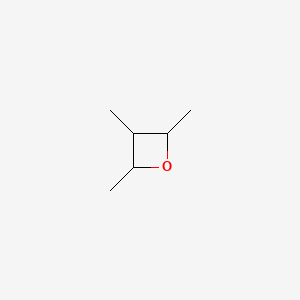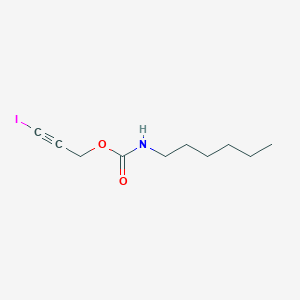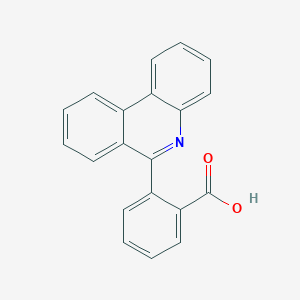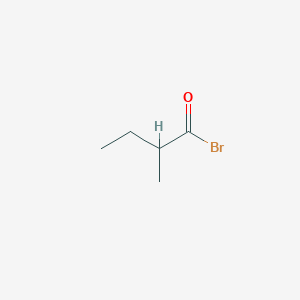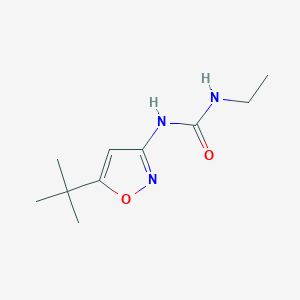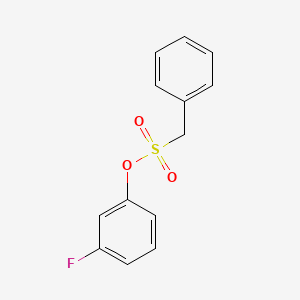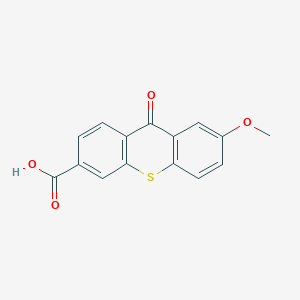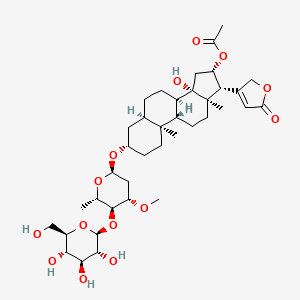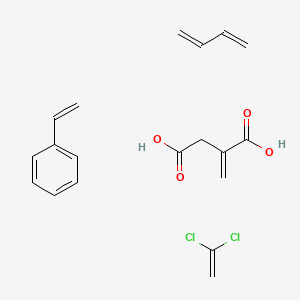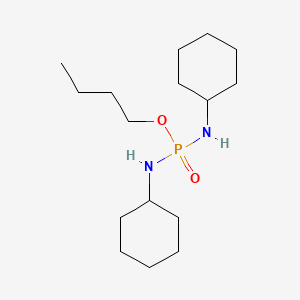
Butyl N,N'-dicyclohexylphosphorodiamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl N,N’-dicyclohexylphosphorodiamidate is an organic compound that belongs to the class of phosphoramidates These compounds are characterized by the presence of a phosphorus atom bonded to nitrogen atoms, which are further bonded to organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl N,N’-dicyclohexylphosphorodiamidate typically involves the reaction of butylamine with N,N’-dicyclohexylphosphorodiamidic chloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Butyl N,N’-dicyclohexylphosphorodiamidate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl N,N’-dicyclohexylphosphorodiamidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramide oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the butyl or cyclohexyl groups with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphoramide oxides.
Reduction: Corresponding amines.
Substitution: Substituted phosphoramidates with different organic groups.
Applications De Recherche Scientifique
Butyl N,N’-dicyclohexylphosphorodiamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Butyl N,N’-dicyclohexylphosphorodiamidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butylbenzenesulfinimidoyl chloride: Another phosphoramidate compound with different organic groups.
Di-tert-butyl N,N-diethylphosphoramidite: A similar compound with tert-butyl and diethyl groups.
Phthalates: Compounds such as butylbenzyl phthalate and dicyclohexyl phthalate, which have different functional groups but similar structural features.
Uniqueness
Butyl N,N’-dicyclohexylphosphorodiamidate is unique due to its specific combination of butyl and dicyclohexyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
53094-70-5 |
|---|---|
Formule moléculaire |
C16H33N2O2P |
Poids moléculaire |
316.42 g/mol |
Nom IUPAC |
N-[butoxy-(cyclohexylamino)phosphoryl]cyclohexanamine |
InChI |
InChI=1S/C16H33N2O2P/c1-2-3-14-20-21(19,17-15-10-6-4-7-11-15)18-16-12-8-5-9-13-16/h15-16H,2-14H2,1H3,(H2,17,18,19) |
Clé InChI |
IPBWHAQIRRWQRU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(NC1CCCCC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


